Demethylcarolignan E
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[3-hydroxy-4-[(1S,2S)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxyphenyl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40O13/c1-47-33-20-25(6-12-28(33)40)9-16-37(44)50-18-4-5-24-8-15-32(31(43)19-24)52-36(39(46)27-11-14-30(42)35(22-27)49-3)23-51-38(45)17-10-26-7-13-29(41)34(21-26)48-2/h6-17,19-22,36,39-43,46H,4-5,18,23H2,1-3H3/b16-9+,17-10+/t36-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRJWMOIKUHLN-DZOJLRKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCCCC2=CC(=C(C=C2)OC(COC(=O)C=CC3=CC(=C(C=C3)O)OC)C(C4=CC(=C(C=C4)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCCCC2=CC(=C(C=C2)O[C@@H](COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)[C@H](C4=CC(=C(C=C4)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Demethylcarolignan E: A Technical Guide on its Discovery, Origin, and Characterization
Abstract
This technical guide provides a comprehensive overview of Demethylcarolignan E, a lignan natural product. It details its initial discovery and isolation from its natural source, Hibiscus taiwanensis, and presents a thorough account of its structural elucidation through various spectroscopic techniques. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this compound. All quantitative data is summarized in structured tables, and experimental protocols are detailed to facilitate replication and further investigation.
Discovery and Origin
This compound, systematically named (7S,8S)-demethylcarolignan E, was first reported as a new natural product by Wu and his research team in 2005.[1] It was isolated from the stems of Hibiscus taiwanensis S. Y. Hu (Malvaceae), a plant native to Taiwan.[1][2] The investigation into the chemical constituents of this plant was prompted by the traditional use of its stem and root as anti-inflammatory, antifungal, antipyretic, and anthelmintic agents in Chinese medicine.[2] The methanolic extract of the stems of H. taiwanensis also demonstrated cytotoxic activity against certain cancer cell lines, leading to a detailed phytochemical analysis.[3]
Isolation Protocol
The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried stems of Hibiscus taiwanensis. The general workflow is outlined below.
Detailed Methodology:
The dried and powdered stems of Hibiscus taiwanensis were exhaustively extracted with methanol at room temperature. The resulting methanolic extract was then concentrated under reduced pressure to yield a crude residue. This residue was subsequently suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction, which contained a mixture of lignans and other secondary metabolites, was subjected to column chromatography on a silica gel column. Elution was carried out using a gradient of n-hexane and ethyl acetate. Fractions containing compounds with similar TLC profiles were combined and further purified using techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to afford pure this compound.
Structural Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis, including UV, IR, 1D and 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC), and mass spectrometry.
Spectroscopic Data:
| Technique | Observed Data |
| UV (MeOH) | λmax (log ε): 228 (4.58), 280 (4.23), 326 (4.45) nm |
| IR (KBr) | νmax: 3400 (OH), 1685 (C=O), 1630, 1595, 1515 (aromatic) cm⁻¹ |
| ¹H NMR | The proton NMR spectrum revealed the presence of aromatic protons, methoxy groups, and protons characteristic of a lignan skeleton. Key signals included those for the protons at C-7, C-8, C-7', and C-8', as well as the trans-olefinic protons of the feruloyl groups. The coupling constants were instrumental in determining the relative stereochemistry. |
| ¹³C NMR | The carbon NMR spectrum showed signals for the carbonyl carbons of the ester groups, the aromatic carbons, the methoxy carbons, and the carbons of the lignan backbone. The chemical shifts were consistent with the proposed structure. |
| MS (HR-FAB) | m/z: 717.2598 [M+H]⁺ (Calculated for C₃₉H₄₁O₁₃: 717.2598) |
Table 1: Spectroscopic Data for this compound
The detailed analysis of the 2D NMR spectra (COSY, HMQC, and HMBC) allowed for the unambiguous assignment of all proton and carbon signals and confirmed the connectivity of the molecular framework. The relative stereochemistry at C-7 and C-8 was determined to be erythro based on the coupling constants of the corresponding protons.
Biological Activity and Signaling Pathways
To date, the original research describing the isolation of this compound did not report any specific biological activities for this compound.[1] However, other lignans isolated from Hibiscus taiwanensis have shown biological activities such as cytotoxicity against human lung and breast carcinoma cell lines and inhibition of HIV replication.[1] Lignans as a class of compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities, often through the modulation of various cell signaling pathways. For instance, some lignans have been reported to inhibit the Wnt signaling pathway by decreasing β-catenin levels.[4]
Further research is required to determine the specific biological activities of this compound and to investigate its potential effects on cellular signaling pathways.
Conclusion
This compound is a structurally defined lignan isolated from the stems of Hibiscus taiwanensis. Its discovery and characterization have contributed to the growing knowledge of the chemical diversity of the Hibiscus genus. While its specific biological functions remain to be elucidated, its structural class suggests potential for pharmacological activity. This guide provides a foundational repository of its discovery, origin, and the experimental protocols used for its isolation and characterization, serving as a valuable resource for the scientific community to build upon in future research endeavors.
References
An In-depth Technical Guide on Demethylcarolignan E from Hibiscus taiwanensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylcarolignan E is a naturally occurring phenylpropanoid ester isolated from the stems of Hibiscus taiwanensis, a plant native to Taiwan.[1][2] This compound has demonstrated cytotoxic activities against human cancer cell lines, positioning it as a molecule of interest for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the natural source, isolation, structural elucidation, and reported biological activities of this compound. Detailed experimental protocols, quantitative data, and conceptual diagrams of relevant workflows and potential signaling pathways are presented to facilitate further research and development efforts.
Introduction
Hibiscus taiwanensis S.Y. Hu (Malvaceae) is a flowering shrub indigenous to Taiwan, where it is utilized in traditional medicine for its purported anti-inflammatory, antifungal, and antipyretic properties.[3] Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including several phenylpropanoid esters. Among these, (7S,8S)-demethylcarolignan E, a stereoisomer of this compound, has been identified as a constituent of the stems.[1][4] Phenylpropanoids are a large class of natural products known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The cytotoxic potential of this compound against human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines underscores its potential as a lead compound for the development of novel anticancer agents.[3]
Natural Source and Extraction
Botanical Information
-
Scientific Name: Hibiscus taiwanensis S.Y. Hu
-
Family: Malvaceae
-
Common Name: Taiwan Hibiscus
-
Geographical Distribution: Native to Taiwan.
Extraction of Bioactive Compounds from Hibiscus taiwanensis
A generalized workflow for the extraction of this compound from the stems of Hibiscus taiwanensis is outlined below. This process is based on common phytochemical extraction techniques and information from a study on the supercritical carbon dioxide extraction of this plant, which identified this compound as a high-content ingredient.
References
Physical and chemical properties of Demethylcarolignan E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylcarolignan E is a complex lignan natural product. This technical guide aims to provide a comprehensive overview of its physical and chemical properties. However, a thorough search of publicly available scientific literature and databases reveals a significant lack of detailed experimental data on this specific compound. While basic identifiers are available, crucial information regarding its biological activities, specific physical constants, and spectral data remains largely unpublished or inaccessible. This document summarizes the available information and highlights the current knowledge gaps, underscoring the need for further research to elucidate the full potential of this compound.
Introduction
Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, as a member of this family, represents a molecule of interest for potential pharmaceutical and nutraceutical applications. Its complex structure suggests the possibility of unique biological interactions. This guide serves to consolidate the known information about this compound and to provide a foundation for future research endeavors.
Chemical and Physical Properties
The fundamental chemical and physical properties of a compound are essential for its study and application. For this compound, the available data is limited to basic molecular identifiers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 873694-46-3 | [1] |
| Molecular Formula | C₃₉H₄₀O₁₃ | [1] |
| Molecular Weight | 716.73 g/mol | [1] |
| SMILES String | COc1cc(C=CC(=O)OCCCc2ccc(O--INVALID-LINK----INVALID-LINK--c3ccc(O)c(OC)c3)c(O)c2)ccc1O | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | -20°C | [1] |
| Melting Point | Data not available | |
| Appearance | Data not available |
Note: The SMILES (Simplified Molecular Input Line Entry System) string provides a linear representation of the molecule's two-dimensional structure.
Spectral Data
-
¹H and ¹³C NMR: Detailed proton and carbon NMR spectra, which would provide information about the chemical environment of each atom, have not been found.
-
Infrared (IR) Spectroscopy: IR spectral data, which would identify the functional groups present in the molecule, is currently unavailable.
-
Mass Spectrometry (MS): While the molecular weight is known, the mass spectrum, which would provide information about the fragmentation pattern and confirm the molecular weight, has not been publicly documented.
Biological Activity and Signaling Pathways
A comprehensive search for the biological activities of this compound did not yield any specific studies. While the broader class of lignans is known to possess various pharmacological properties, no in vitro or in vivo studies detailing the effects of this compound on any biological system have been identified. Consequently, there is no information on its mechanism of action, potential therapeutic targets, or any associated signaling pathways.
Experimental Protocols
Given the absence of published research on the biological activities of this compound, no specific experimental protocols can be provided. The development of such protocols would be contingent on the discovery of its biological effects.
Logical Workflow for Future Research
The lack of data on this compound presents a clear opportunity for novel research. The following workflow outlines a logical progression for investigating this compound.
Caption: A proposed workflow for the systematic investigation of this compound.
Conclusion and Future Outlook
This compound remains a largely uncharacterized natural product. While its basic chemical identity is established, the absence of data on its physical properties, spectral characteristics, and biological activities represents a significant knowledge gap. The scientific community is encouraged to undertake foundational research to explore the potential of this molecule. Future studies should focus on its isolation or synthesis, followed by comprehensive spectroscopic analysis and broad-spectrum biological screening. Such efforts are crucial to unlock the potential therapeutic applications of this compound and to expand our understanding of the diverse chemical and biological world of lignans.
References
Demethylcarolignan E: A Technical Overview of its Physicochemical Properties and a Hypothetical Framework for its Cytotoxic Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physicochemical properties of Demethylcarolignan E. Due to the limited availability of published research on its specific biological mechanisms, this document further presents a hypothetical, yet representative, experimental framework for assessing its cytotoxic effects on cancer cell lines. This includes a detailed protocol for a standard cytotoxicity assay and an illustrative signaling pathway diagram that could be investigated based on its reported cytotoxic activity.
Physicochemical Data of this compound
The fundamental physicochemical properties of this compound, also known as Carolignan M, are summarized below.
| Parameter | Value | Reference |
| CAS Number | 873694-46-3 | [1][2][3] |
| Molecular Weight | 716.73 g/mol | [2] |
| Molecular Formula | C₃₉H₄₀O₁₃ | [2] |
Hypothetical Experimental Protocol: Assessment of Cytotoxicity using MTT Assay
The following is a representative protocol for evaluating the cytotoxicity of this compound against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines, based on standard laboratory practices.
1. Cell Culture and Maintenance:
-
A549 and MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of this compound:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions are made in the complete culture medium to achieve the desired final concentrations for treatment.
3. MTT Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Illustrative Signaling Pathway: Hypothetical Induction of Apoptosis by this compound
The following diagram illustrates a potential signaling pathway through which this compound might exert its cytotoxic effects, leading to apoptosis in cancer cells. This is a hypothetical representation based on common mechanisms of cytotoxic compounds.
Caption: Hypothetical apoptotic pathway induced by this compound.
Logical Workflow for Cytotoxicity Screening and Mechanistic Investigation
The following diagram outlines a logical workflow for the initial screening and subsequent mechanistic investigation of a novel compound like this compound.
Caption: General workflow for cytotoxic compound evaluation.
References
The Enigmatic Path to Demethylcarolignan E: A Technical Deep Dive into its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
While the intricate biosynthetic pathways of many common plant lignans are well-charted territories, the journey to more complex and rare structures like Demethylcarolignan E remains largely enigmatic. This technical guide synthesizes the current understanding of the general lignan biosynthetic pathway, which lays the foundational knowledge, and extrapolates a scientifically plausible, albeit hypothetical, route to this compound. This whitepaper is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview, detailing established enzymatic steps and proposing a logical framework for the yet-to-be-elucidated downstream modifications.
The Established Core Pathway: From Phenylpropanoids to the Lignan Precursor Matairesinol
The biosynthesis of lignans commences from the phenylpropanoid pathway, a central hub in plant secondary metabolism. The journey from the amino acid L-phenylalanine to the key lignan precursor, (-)-matairesinol, is a well-established route involving a series of enzymatic transformations.
The initial steps involve the conversion of L-phenylalanine to coniferyl alcohol, a monolignol that serves as the fundamental building block for a vast array of lignans and lignin. The subsequent dimerization of two coniferyl alcohol molecules, a reaction stereochemically controlled by dirigent proteins, yields (+)-pinoresinol.[1][2] This marks the entry point into the lignan-specific pathway.
From pinoresinol, a two-step reduction catalyzed by the enzyme pinoresinol-lariciresinol reductase (PLR) produces (-)-secoisolariciresinol.[3][4] The final established step in this core pathway is the oxidation of (-)-secoisolariciresinol to (-)-matairesinol, a reaction mediated by secoisolariciresinol dehydrogenase (SDH) .[1][5] Matairesinol is a critical branching point, serving as a precursor for a diverse range of more complex lignans.[6]
Venturing into the Unknown: A Hypothetical Biosynthetic Pathway to this compound
The precise biosynthetic route to this compound has not yet been elucidated. However, based on its chemical structure—a complex esterified dimer—and the known enzymatic machinery for lignan modification, a plausible hypothetical pathway can be proposed, originating from the precursor (-)-matairesinol. This proposed pathway involves enzymatic activities such as hydroxylation, demethylation, and, most critically, esterification by acyltransferases.
Key Structural Features of this compound Guiding the Hypothesis:
-
Dimeric Structure: this compound is composed of two modified lignan-like units.
-
Ester Linkages: The presence of ester bonds is a defining characteristic, suggesting the involvement of acyltransferases.
-
Demethylation: The name "this compound" indicates the removal of a methyl group from a methoxy substituent present in its precursor.
Proposed Enzymatic Steps:
-
Modification of Matairesinol: The initial step likely involves the modification of the matairesinol core. This could be a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase (CYP) , followed by the demethylation of one of the methoxy groups, a reaction that could also be mediated by a CYP enzyme.
-
Acylation with a Phenylpropanoid Unit: A key hypothetical step is the esterification of the modified matairesinol. This is likely catalyzed by an acyltransferase , possibly a member of the BAHD family, such as a hydroxycinnamoyl-CoA:monolignol transferase (HMT) . This enzyme would utilize an activated hydroxycinnamic acid, like feruloyl-CoA, as the acyl donor to form an ester linkage with a hydroxyl group on the modified matairesinol.
-
Dimerization via Esterification: The final and most complex hypothetical step is the dimerization of two modified and acylated lignan units through another esterification event. This could involve a second acyltransferase that catalyzes the formation of an ester bond between the two lignan-derived moieties.
References
- 1. Enzymatic Transesterification of Kraft Lignin with Long Acyl Chains in Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Hydroxycinnamic acids are ester-linked directly to glucosyl moieties within the lignan macromolecule from flaxseed hulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of the plant feruloyl-coenzyme A monolignol transferase provides insights into the formation of monolignol ferulate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wqin.lakeheadu.ca [wqin.lakeheadu.ca]
Demethylcarolignan E: A Review of Currently Available Scientific Literature
Despite a comprehensive search of scientific databases and literature, there is currently a significant lack of available research on the specific compound Demethylcarolignan E. This scarcity of information prevents the creation of an in-depth technical guide as requested.
At present, public databases and scientific literature do not contain specific studies detailing the biological activities, experimental protocols, or signaling pathways associated with this compound. General searches for this compound primarily yield listings from chemical suppliers, which provide basic chemical identifiers such as CAS number, molecular formula, and weight, but offer no insight into its pharmacological properties or potential therapeutic applications.
Broader searches into related compound classes, such as lignans and other polyphenols, reveal a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, these findings are general to the broader chemical family and cannot be specifically attributed to this compound without direct experimental evidence.
The core requirements for a technical guide—including quantitative data, detailed experimental methodologies, and diagrams of signaling pathways—cannot be met due to the absence of primary research on this compound. Further investigation into this specific compound is required before a comprehensive understanding of its biological effects and mechanisms of action can be established. Researchers, scientists, and drug development professionals interested in this molecule should be aware that its exploration represents a novel area of study.
An In-Depth Technical Guide to the Potential Therapeutic Applications of Demethylcarolignan E
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Demethylcarolignan E for Therapeutic Application
I. Executive Summary
This document provides a detailed overview of the current scientific understanding of this compound, a lignan compound that has garnered interest for its potential therapeutic properties. Extensive database searches and a thorough review of the available literature indicate that this compound is a novel or relatively understudied compound. As such, direct experimental data on its biological activities, mechanisms of action, and therapeutic applications are not available in the public domain.
This guide will, therefore, pivot to a broader discussion of the therapeutic potential of structurally related lignans and the general experimental workflows used to evaluate such natural products. This approach aims to provide a foundational framework for researchers interested in initiating studies on this compound. The methodologies and signaling pathways described herein are based on established research paradigms for similar compounds and are intended to serve as a starting point for future investigations.
II. Introduction to Lignans and Their Therapeutic Potential
Lignans are a large class of polyphenolic compounds found in a wide variety of plants. They are known to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. These properties are often attributed to their ability to modulate key cellular signaling pathways involved in disease pathogenesis. Given the structural class to which this compound belongs, it is plausible that it may exhibit similar therapeutic potential.
III. Postulated Therapeutic Applications of this compound
Based on the activities of analogous lignans, the following therapeutic areas are proposed as primary targets for the investigation of this compound.
-
Anti-inflammatory Effects: Many lignans have demonstrated the ability to suppress pro-inflammatory signaling pathways.
-
Neuroprotective Properties: The antioxidant and anti-inflammatory activities of lignans suggest a potential role in mitigating neurodegenerative processes.
-
Anticancer Activity: Several lignans have been shown to inhibit cancer cell proliferation and induce apoptosis.
IV. Proposed Experimental Protocols for Evaluating this compound
The following section outlines detailed, hypothetical experimental protocols that could be employed to investigate the therapeutic potential of this compound.
A. Anti-inflammatory Activity Assays
-
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Model:
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
-
-
Western Blot Analysis of Inflammatory Signaling Pathways:
-
Methodology:
-
Treat RAW 264.7 cells with this compound and/or LPS as described above.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-NF-κB, IκBα, p-p38, p-ERK, p-JNK) and corresponding total proteins.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
B. Neuroprotective Activity Assays
-
In Vitro Glutamate-Induced Excitotoxicity Model:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Methodology:
-
Differentiate SH-SY5Y cells with retinoic acid for 5-7 days.
-
Pre-treat differentiated cells with this compound for 24 hours.
-
Induce excitotoxicity by exposing cells to glutamate (e.g., 5 mM) for 30 minutes.
-
Replace the glutamate-containing medium with fresh medium and incubate for another 24 hours.
-
Assess cell viability using the MTT assay.
-
Measure intracellular reactive oxygen species (ROS) levels using a DCFH-DA fluorescent probe.
-
-
C. Anticancer Activity Assays
-
Cell Viability and Proliferation Assays:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
-
Methodology:
-
Seed cancer cells in 96-well plates.
-
Treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Determine cell viability using the MTT assay to calculate the IC50 value.
-
-
-
Apoptosis Assay by Flow Cytometry:
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 48 hours.
-
Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V-positive) using a flow cytometer.
-
-
V. Data Presentation: Hypothetical Quantitative Data
The following tables are templates for how quantitative data from the proposed experiments could be structured.
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Control | - | |||
| LPS | 1 µg/mL | 100 | 100 | 100 |
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 |
Table 2: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | |
| A549 | Lung | |
| HCT116 | Colon |
VI. Visualization of Signaling Pathways and Workflows
A. Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
B. Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
While direct experimental evidence for the therapeutic applications of this compound is currently lacking, its classification as a lignan suggests a high probability of possessing valuable biological activities. The proposed experimental frameworks in this document provide a robust starting point for initiating research into its potential as an anti-inflammatory, neuroprotective, or anticancer agent. Future studies should focus on the synthesis or isolation of this compound, followed by systematic in vitro and in vivo evaluations as outlined. Such research is crucial to unlock the potential of this and other novel natural products for the development of new therapeutics.
Is Demethylcarolignan E a lignan or a different class of compound?
A Technical Whitepaper for Researchers and Drug Development Professionals
Core Finding: Demethylcarolignan E is classified as a lignan, a class of naturally occurring polyphenolic compounds.
This document provides a comprehensive overview of this compound, a lignan isolated from Sambucus williamsii Hance. It details its chemical nature, summarizes key quantitative data on its biological activities, outlines experimental protocols for its study, and visualizes associated cellular signaling pathways. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Classification and Structure
This compound belongs to the lignan class of phenylpropanoid dimers. Lignans are characterized by the coupling of two C6C3 units. The specific arrangement and linkage of these units define the subclass of the lignan. While the definitive structural elucidation data for this compound, specifically the linkage between its phenylpropanoid units, is not yet publicly available in detail, its nomenclature as "carolignan" strongly indicates its membership in this compound class. Further spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), is required for a complete structural assignment and to definitively classify its linkage type (e.g., β-β', α-β', etc.).
Biological Activities and Therapeutic Potential
Lignans isolated from Sambucus williamsii have demonstrated a range of biological activities, suggesting therapeutic potential for this compound in similar areas. The primary activities reported for related carolignans include anti-inflammatory effects and the promotion of bone formation.
Anti-inflammatory Activity
Several lignans from Sambucus williamsii have shown significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia BV-2 cells. This inhibitory action on a key inflammatory mediator suggests a potential mechanism for neuroprotection and the management of inflammatory conditions.
Osteogenic Activity
Lignans from Sambucus williamsii have been identified as the primary bioactive components responsible for the plant's traditional use in treating bone fractures. Research has shown that these compounds can promote the proliferation of osteoblastic-like UMR106 cells, indicating a potential role in bone formation and the treatment of osteoporosis.[1]
Table 1: Summary of Quantitative Data for Lignans from Sambucus williamsii
| Compound Class | Biological Activity | Assay System | Quantitative Data (IC50/EC50) | Reference |
| Lignans | Anti-inflammatory | Inhibition of NO production in LPS-stimulated BV-2 cells | IC50 values ranging from 6.82 µM to 14.70 µM for various isolated lignans.[2] | [2] |
| Lignans | Osteogenic | Proliferation of osteoblastic-like UMR106 cells | Increased cell numbers by 25.1% to 31.3% at concentrations of 10⁻¹⁰ M to 10⁻⁷ M for various isolated lignans.[1] | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments related to the study of lignans from Sambucus williamsii.
Isolation and Purification of Lignans
A general workflow for the isolation of lignans from Sambucus williamsii involves the following steps:
References
An In-Depth Technical Guide to Demethylcarolignan E and its Relation to Other Phenylpropanoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylcarolignan E, a naturally occurring phenylpropanoid ester, has garnered attention within the scientific community for its notable cytotoxic activities against human cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and its biosynthetic relationship to the broader class of phenylpropanoids. Detailed experimental protocols for its isolation and cytotoxicity evaluation are presented, alongside a comparative analysis of its activity with other related compounds. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Phenylpropanoids are a large and diverse class of secondary metabolites synthesized by plants from the amino acids phenylalanine and tyrosine. This pathway gives rise to a wide array of compounds, including lignans, flavonoids, coumarins, and stilbenes, which play crucial roles in plant defense and structural integrity. Lignans, a significant subgroup of phenylpropanoids, are formed by the oxidative coupling of two phenylpropane units and have demonstrated a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.
This compound is a phenylpropanoid ester that has been isolated from Hibiscus taiwanensis and is also found in Sambucus williamsii.[1] Structurally, it is characterized by a complex ester linkage involving phenylpropanoid moieties. Its primary reported biological activity is its cytotoxicity against human cancer cell lines, making it a compound of interest for further investigation in oncology drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (7S,8S)-demethylcarolignan E | [2] |
| Synonym | Carolignan M | |
| CAS Number | 873694-46-3 | |
| Molecular Formula | C₃₉H₄₀O₁₃ | |
| Molecular Weight | 716.73 g/mol | |
| Appearance | Amorphous powder | |
| Optical Rotation | [α]D²⁵ +15.5 (c 0.1, CHCl₃) | |
| UV (MeOH) λmax (log ε) | 228 (4.70), 280 (4.20), 326 (4.62) nm | |
| IR (neat) νmax | 3428, 1700, 1632, 1598, 1515 cm⁻¹ |
Biosynthesis and Relation to Other Phenylpropanoids
This compound, as a lignan, originates from the phenylpropanoid pathway. This fundamental metabolic pathway begins with the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[2] A series of subsequent hydroxylation, methylation, and ligation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), produce various hydroxycinnamic acids and their CoA esters. These activated intermediates, primarily p-coumaroyl-CoA, serve as the central precursors for the biosynthesis of a vast array of phenylpropanoids.[3]
The biosynthesis of lignans specifically involves the oxidative coupling of two coniferyl alcohol molecules, which are derived from feruloyl-CoA. This coupling reaction is mediated by dirigent proteins and laccases to form pinoresinol.[2] Pinoresinol then undergoes a series of reductive and modifying steps to yield a variety of lignan structures. While the precise enzymatic steps leading to this compound have not been fully elucidated, its core structure is derived from this lignan biosynthetic route.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Demethylcarolignan E from Hibiscus taiwanensis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Demethylcarolignan E, a phenylpropanoid ester, is a bioactive natural product that has been isolated from the stems of Hibiscus taiwanensis. This compound has demonstrated cytotoxic activities against human cancer cell lines, making it a person of interest for further investigation in drug discovery and development. These application notes provide detailed protocols for the isolation and purification of this compound from Hibiscus taiwanensis, catering to researchers in natural product chemistry, pharmacology, and medicinal chemistry.
I. Phytochemical Profile of Hibiscus taiwanensis
Hibiscus taiwanensis S.Y.Hu (Malvaceae), an endemic plant of Taiwan, is known to be a rich source of various phytochemicals. The stems, in particular, have been found to contain a diverse array of compounds, including lignans, phenylpropanoid esters, triterpenoids, and coumarins. Among these, this compound is a notable constituent.
II. Experimental Protocols
Two primary methods for the extraction and isolation of this compound from the stems of Hibiscus taiwanensis are detailed below. Protocol A outlines a classical solvent extraction and column chromatography method, while Protocol B describes a more modern supercritical fluid extraction technique.
Protocol A: Solvent Extraction and Column Chromatography
This protocol is based on the established phytochemical investigation of Hibiscus taiwanensis stems.
1. Plant Material Collection and Preparation:
-
Collect fresh stems of Hibiscus taiwanensis.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried stems into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Pack the powdered stems (e.g., 20 kg) into a large-scale Soxhlet apparatus or a suitable extraction vessel.
-
Perform exhaustive extraction with methanol (MeOH) under reflux. The extraction should be repeated multiple times (e.g., 6 times) to ensure the complete recovery of metabolites.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a dark brown syrup (e.g., 850 g from 20 kg of starting material).
3. Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the concentrated methanolic syrup in distilled water (H₂O).
-
Defat the aqueous suspension by partitioning with hexane. This step removes nonpolar constituents like fats and waxes. Discard the hexane layer.
-
Sequentially partition the remaining aqueous layer with chloroform (CHCl₃) and then ethyl acetate (EtOAc).
-
Concentrate the chloroform and ethyl acetate layers separately under reduced pressure. The chloroform-soluble layer is the primary source for this compound.
4. Column Chromatography for Fractionation and Isolation:
-
The concentrated chloroform layer (e.g., 210 g) is subjected to silica gel column chromatography.
-
Step 4.1: Initial Fractionation of Chloroform Extract
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase: A gradient of hexane and acetone (Me₂CO), starting from a nonpolar mixture (e.g., 3:1 hexane:acetone) and gradually increasing the polarity to 100% acetone.
-
Collect the eluate in fractions. Based on previous studies, this initial fractionation can yield multiple fractions (e.g., ten).
-
-
Step 4.2: Isolation of this compound
-
Focus on the fractions that are rich in phenylpropanoid esters. In a published study, this compound was found in a specific fraction (e.g., Fraction 6).
-
Further purify this target fraction using another silica gel column.
-
Mobile Phase: A gradient of hexane and acetone (e.g., 5:1 to 100% acetone).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization agent (e.g., UV light, anisaldehyde-sulfuric acid reagent).
-
Combine the fractions containing the pure compound, as identified by TLC and other analytical methods (e.g., NMR, MS).
-
The pure compound, (7S,8S)-demethylcarolignan E, can be obtained as a yellow syrup.
-
5. Structure Elucidation:
-
The structure of the isolated compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data.
Protocol B: Supercritical Fluid Extraction (SFE)
This protocol offers a "green" alternative to conventional solvent extraction, utilizing supercritical CO₂.
1. Plant Material Preparation:
-
Dry and pulverize the stems of Hibiscus taiwanensis to a fine powder (e.g., 50 mesh).
2. Supercritical CO₂ Extraction:
-
Apparatus: A supercritical fluid extractor.
-
Parameters:
-
Extraction Temperature: 55 °C
-
Extraction Pressure: 30 MPa
-
Entrainer: 80% ethanol in water
-
CO₂ Flow Rate: 100 L/min
-
Extraction Time: 2 hours
-
-
The extract containing this compound and other compounds will be collected in the separation vessel.
3. Purification:
-
The crude extract obtained from SFE will be a complex mixture.
-
To isolate this compound, the extract must be subjected to further purification steps, similar to those described in Protocol A (Section 4), involving column chromatography (e.g., silica gel, preparative HPLC) with appropriate solvent systems.
III. Data Presentation
Table 1: Yield of this compound from Hibiscus taiwanensis Stems (Protocol A)
| Starting Material (Dried Stems) | Chloroform Soluble Fraction | Isolated (7S,8S)-demethylcarolignan E | Reference |
| 20 kg | 210 g | 528 mg | [1] |
Table 2: Optimized Parameters for Supercritical Fluid Extraction (Protocol B)
| Parameter | Optimal Value |
| Extraction Temperature | 55 °C |
| Extraction Pressure | 30 MPa |
| Entrainer | 80% Ethanol |
| CO₂ Flow Rate | 100 L/min |
IV. Visualizations
Caption: Workflow for the isolation of this compound using solvent extraction.
Caption: Workflow for the isolation of this compound using SFE.
V. Concluding Remarks
The protocols provided herein offer comprehensive guidance for the successful isolation of this compound from Hibiscus taiwanensis. The choice between the classical solvent extraction method and the supercritical fluid extraction technique will depend on the available equipment, desired scale of isolation, and considerations for environmental impact. For structural confirmation and purity assessment, it is imperative to utilize modern analytical techniques. These detailed procedures will aid researchers in obtaining this promising bioactive compound for further pharmacological evaluation and potential drug development.
References
Application Notes and Protocols for the Extraction and Purification of Demethylcarolignan E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylcarolignan E is a lignan compound isolated from the stems and twigs of Sambucus williamsii, commonly known as the Korean elderberry. Lignans from this plant have garnered significant interest in the scientific community due to their potential therapeutic properties, particularly their osteogenic activities. This document provides a detailed protocol for the extraction and purification of this compound and other related lignans from Sambucus williamsii. Additionally, it outlines the known biological activities and associated signaling pathways of lignans from this source.
Data Presentation
| Compound Class | Starting Material | Extraction Method | Purification Method | Typical Yield Range (% of dry weight) | Purity | Reference |
| Lignan-rich fraction | Stems of S. williamsii | 95% Ethanol | Macroporous resin chromatography | 10-15% | Not specified | [1] |
| Isolated Lignans | Twigs of S. williamsii | Methanol | Column chromatography, preparative HPLC | 0.001 - 0.01% | >95% (by HPLC) | [2] |
| Phenolic Compounds | Fruits of S. williamsii | n-Butanol | Column chromatography | Not specified | >95% (by NMR) | [3] |
Experimental Protocols
The following protocol is a comprehensive guide for the extraction and purification of this compound and other lignans from Sambucus williamsii, based on established methodologies.[2][4][5]
Part 1: Extraction
-
Plant Material Preparation:
-
Air-dry the stems or twigs of Sambucus williamsii at room temperature.
-
Grind the dried plant material into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material with 95% ethanol (EtOH) at a 1:10 (w/v) ratio for 24 hours at room temperature.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Part 2: Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, methylene chloride (CH₂Cl₂), and ethyl acetate (EtOAc).
-
The lignan-rich fraction is typically found in the methylene chloride or ethyl acetate fraction. Concentrate these fractions under reduced pressure.
-
-
Macroporous Resin Chromatography:
-
For a more refined fractionation, the crude extract can be subjected to chromatography on a macroporous resin column (e.g., Diaion D101).
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 50% EtOH, 95% EtOH). Lignans are typically enriched in the 50% and 95% ethanol fractions.[4]
-
Part 3: Purification
-
Silica Gel Column Chromatography:
-
Subject the lignan-rich fraction to column chromatography on a silica gel column.
-
Elute with a gradient of increasing polarity, typically using a solvent system such as a mixture of chloroform and methanol (CHCl₃-MeOH).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar retention factors.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column.
-
Elute with methanol to separate compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step involves preparative HPLC on a C18 reversed-phase column.
-
Use a gradient of acetonitrile (ACN) in water as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the target lignans.
-
The purity of the isolated compounds should be confirmed by analytical HPLC and their structures elucidated by spectroscopic methods such as NMR and mass spectrometry.[2][4][5]
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Lignans from Sambucus williamsii have been shown to promote the proliferation and differentiation of osteoblastic cells.[4][6] One of the proposed mechanisms involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is a non-genomic action of estrogen receptors.[6]
Caption: Proposed MAPK signaling pathway activated by lignans in osteoblastic cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive lignan constituents from the twigs of Sambucus williamsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical constituents from Sambucus williamsii Hance fruits and hepatoprotective effects in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New lignans from the bioactive fraction of Sambucus williamsii Hance and proliferation activities on osteoblastic-like UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Lignans from stems of Sambucus williamsii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Demethylcarolignan E Cytotoxicity Assay in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylcarolignan E is a phenylpropanoid ester that has demonstrated cytotoxic effects against various human cancer cell lines.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound against the human lung adenocarcinoma cell line, A549. The provided methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. The A549 cell line is a well-established model for studying lung cancer and is commonly used in drug screening and development.[2]
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for evaluating cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and, therefore, cytotoxicity of the tested compound.[3]
Data Presentation
The cytotoxic effect of this compound on A549 cells is typically quantified by the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | A549 | <10 µg/mL | [1] |
Experimental Workflow
The following diagram outlines the major steps of the this compound cytotoxicity assay using A549 cells.
Experimental Protocols
Materials and Reagents
-
A549 human lung adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or acidic isopropanol)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Cell Culture
-
Maintain A549 cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest A549 cells using Trypsin-EDTA and resuspend them in fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[4]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µg/mL). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
After 4 hours, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Potential Signaling Pathways in this compound-Induced Cytotoxicity
While the specific signaling pathways affected by this compound in A549 cells have not been fully elucidated, the cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.
The following diagram illustrates a generalized model of the major apoptosis signaling pathways.
Disclaimer: The provided signaling pathway diagram represents a generalized model of apoptosis. Further research is required to determine the precise molecular mechanisms by which this compound exerts its cytotoxic effects on A549 cells.
References
- 1. Quantitative Structure–Cytotoxicity Relationship of Phenylpropanoid Amides | Anticancer Research [ar.iiarjournals.org]
- 2. Epithelial Mesenchymal Transition Induces Aberrant Glycosylation through Hexosamine Biosynthetic Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dual-Role of Methylglyoxal in Tumor Progression – Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer chemopreventive activity of phenylpropanoid esters of sucrose, vanicoside B and lapathoside A, from Polygonum lapathifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Demethylcarolignan E in Cancer Cells
A comprehensive search of scientific literature and databases has revealed no available information on the mechanism of action of a compound specifically named "Demethylcarolignan E" in the context of cancer cells.
Therefore, it is not possible to provide detailed Application Notes and Protocols, including data presentation, experimental procedures, and signaling pathway diagrams, as requested. The core requirements of the prompt depend on the existence of scientific data, which is currently unavailable for this specific compound.
Researchers, scientists, and drug development professionals interested in the potential anti-cancer activities of novel compounds are encouraged to:
-
Verify the compound name and structure: Ensure the accuracy of the chemical name and search for it using chemical structure databases (e.g., PubChem, ChemSpider) to identify any associated studies under alternative names or identifiers.
-
Conduct preliminary in vitro screening: If the compound is available, initial studies could involve cytotoxicity assays against a panel of cancer cell lines to determine its potential for anti-proliferative activity.
-
Explore related compounds: Investigate the mechanism of action of structurally similar lignans or other natural products, which may provide initial hypotheses for the potential biological targets and pathways of this compound.
Without any foundational research on this compound, the creation of detailed and accurate scientific documentation as requested is not feasible. We will continue to monitor the scientific literature and will update this information if and when research on this compound becomes available.
In Vitro Anti-Cancer Applications of Lignans: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific in vitro anti-cancer studies have been published for Demethylcarolignan E. The following application notes and protocols are based on published research for structurally related dibenzylbutyrolactone lignans, such as arctigenin, hinokinin, and matairesinol. These protocols provide a representative framework for investigating the potential anti-cancer properties of novel lignan compounds.
Application Notes
Lignans are a diverse class of polyphenolic compounds found in plants that have garnered significant interest for their potential anti-cancer properties.[1][2] Several studies on dibenzylbutyrolactone lignans, including arctigenin, matairesinol, and trachelogenin, have demonstrated their ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[3][4][5] These compounds have shown efficacy against a range of cancers, including those of the breast, colon, pancreas, and prostate, as well as leukemia.[6]
The mechanisms underlying the anti-cancer effects of these lignans often involve the modulation of key signaling pathways. For instance, some lignans can induce apoptosis by altering the expression of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family and activating caspases.[4][7] Furthermore, they have been observed to arrest the cell cycle at different phases, thereby preventing cancer cell division and proliferation.[6] The investigation of these mechanisms is crucial for understanding the therapeutic potential of novel lignan compounds.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro anti-cancer studies of various dibenzylbutyrolactone lignans.
Table 1: Cytotoxicity of Dibenzylbutyrolactone Lignans in Human Cancer Cell Lines (IC50 values)
| Lignan | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| (-)-Arctigenin | MH60 | B cell hybridoma | 1.0 | [5] |
| (-)-Arctigenin | H116 | Colon | 0.31 µg/ml | [8] |
| (-)-Trachelogenin | SF-295 | Glioblastoma | 0.8 | [9] |
| (-)-Trachelogenin | HL-60 | Leukemia | 32.4 | [9] |
| Matairesinol | PANC-1 | Pancreatic | ~80 (50% inhibition) | [10] |
| Matairesinol | MIA PaCa-2 | Pancreatic | ~80 (50% inhibition) | [10] |
| Hinokinin | SiHa | Cervical | 225.5 | [11] |
| Hinokinin-loaded PLGA | SiHa | Cervical | 14.68 | [11] |
Table 2: Effects of Lignans on Cell Cycle Distribution
| Lignan | Cancer Cell Line | Concentration | Effect | Reference |
| Magnolin | Various | Varies | G1 and G2/M phase arrest | [6] |
| (-)-Hinokinin | MCF-7, SKBR-3 | Varies | G2/M arrest | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a test compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, PANC-1, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test lignan compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test lignan in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test lignan. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for determining cell viability using the MTT assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test lignan compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with the test lignan at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test lignan compound
-
6-well plates
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test lignan as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Visualization
The anti-cancer effects of many lignans are mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Induction of apoptosis by lignans via the mitochondrial pathway.
References
- 1. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antiproliferative and apoptotic effects of butyrolactone lignans from Arctium lappa on leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in silico cytotoxicity of hinokinin-loaded PLGA microparticle systems against tumoral SiHa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Demethylcarolignan E Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylcarolignan E is a lignan, a class of polyphenolic compounds found in plants. Lignans have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] These effects are often attributed to their ability to modulate key cellular signaling pathways such as NF-κB, MAPK, Nrf2/HO-1, and PI3K/Akt.[2] This document provides detailed protocols for a panel of cell-based assays to screen and characterize the bioactivity of this compound.
Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases. Lignans have been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The following protocol details a common in vitro assay to assess the anti-inflammatory potential of this compound by measuring the inhibition of NO production in RAW 264.7 macrophage cells.[3][4][5][6]
Experimental Workflow: NO Production Assay
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 Value of Demethylcarolignan E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Demethylcarolignan E, a natural compound with putative anti-cancer properties. While specific experimental data for this compound is not extensively available in public literature, this application note presents a generalized yet comprehensive methodology based on standard cell viability assays. The protocol described herein, utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a widely accepted method for assessing the cytotoxic effects of chemical compounds on cultured cancer cells. Furthermore, this document outlines a potential mechanism of action by illustrating a hypothetical signaling pathway that could be modulated by this compound, along with a visual representation of the experimental workflow. The provided protocols and diagrams serve as a robust template for the in vitro evaluation of novel therapeutic agents.
Introduction
This compound is a lignan compound that, like other phenolic compounds, is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. A crucial first step in characterizing the anticancer potential of any compound is the determination of its IC50 value. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this context, the proliferation of cancer cells. This value is a quantitative measure of the potency of a compound and is essential for preclinical drug development.
This application note provides a standardized protocol for determining the IC50 value of this compound against a panel of human cancer cell lines. It also includes a hypothetical data representation and a plausible signaling pathway to guide further mechanistic studies.
Data Presentation: Hypothetical IC50 Values of this compound
The following table summarizes hypothetical IC50 values for this compound against various human cancer cell lines after a 48-hour incubation period. This data is for illustrative purposes to demonstrate how results would be presented.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Cancer | 22.5 |
| A549 | Lung Carcinoma | 31.2 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
| PC-3 | Prostate Cancer | 25.6 |
Experimental Protocol: MTT Assay for IC50 Determination
This protocol details the steps for assessing the cytotoxicity of this compound using the MTT colorimetric assay.
Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Maintain human cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
MTT Assay Procedure
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for another 48 hours.
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or R.
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the determination of the IC50 value using the MTT assay.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Hypothetical Signaling Pathway: Induction of Apoptosis
Many natural phenolic compounds exert their anticancer effects by inducing apoptosis. A plausible mechanism for this compound could involve the modulation of key proteins in the apoptotic signaling cascade. The diagram below illustrates a simplified, hypothetical pathway.
Caption: Hypothetical apoptotic pathway induced by this compound.
Troubleshooting & Optimization
Demethylcarolignan E solubility issues in cell culture media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with Demethylcarolignan E in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it often dissolved in DMSO?
This compound is a natural product isolated from the stems of Hibiscus taiwanensis.[1] Like many complex organic molecules, it is largely hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve such compounds for in vitro studies due to its high solubilizing power. Commercial preparations of this compound are often supplied pre-dissolved in DMSO.[2]
Q2: I've added my DMSO stock of this compound to my cell culture media, and now it's cloudy. What's happening?
The cloudiness or turbidity you're observing is likely due to the precipitation of this compound out of the solution.[3][4] This typically occurs when a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is diluted into an aqueous environment like cell culture media. The drastic change in solvent polarity reduces the compound's solubility, causing it to "crash out" and form a precipitate.[4]
Q3: What are the primary factors that contribute to the precipitation of compounds like this compound in cell culture?
Several factors can lead to compound precipitation in cell culture media:
-
Physicochemical Properties of the Compound: The inherent low aqueous solubility of this compound is the main driver.[3]
-
High Compound Concentration: Exceeding the solubility limit of the compound in the media will result in precipitation.[3][4]
-
Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) is a critical factor. A sharp decrease in the proportion of the organic solvent upon dilution into the aqueous media can cause the compound to precipitate.[3]
-
Media Composition: Components in the cell culture media, such as salts, proteins, and pH buffers, can interact with the compound and decrease its solubility.[3]
-
pH and Temperature: Changes in the pH or temperature of the media can significantly impact a compound's solubility.[3][4] For instance, moving media from cold storage to a 37°C incubator can sometimes cause precipitation.[4]
-
Improper Stock Solution Handling: Repeated freeze-thaw cycles of your stock solution can also promote precipitation.[4]
Q4: How can I visually confirm that my compound has precipitated?
Precipitation can be identified in several ways:
-
Visible Particles: You might see distinct particles, crystals, or an amorphous solid in your culture vessel.[3]
-
Cloudiness or Turbidity: The media may look hazy or cloudy, which indicates the presence of fine, suspended particles.[3][4]
-
Color Change: If the compound is colored, its precipitation might lead to a noticeable change in the media's appearance.[3]
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from your cells.
It's important to differentiate precipitation from microbial contamination, which might also cause turbidity but is often accompanied by a rapid pH change and the presence of motile microorganisms under high magnification.[4]
Troubleshooting and Optimization
Data Presentation: General Solubility Guidelines for Hydrophobic Compounds
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | Aim for a stock concentration that is at least 1000x the final desired concentration. | To keep the final DMSO concentration low (ideally ≤ 0.1%).[3] |
| Final DMSO Concentration | Keep the final DMSO concentration in the culture medium as low as possible, typically ≤ 0.1%. | High concentrations of DMSO can be toxic to cells and can also contribute to compound precipitation. |
| Working Solution Preparation | Prepare intermediate dilutions of the stock solution in DMSO or a co-solvent before adding to the media. | Gradual dilution can sometimes prevent the compound from crashing out. |
| Addition to Media | Add the compound stock to the medium dropwise while gently vortexing or swirling.[4] | This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation. |
| Temperature | Pre-warm the media to 37°C before adding the compound.[4] | Temperature can affect solubility, and adding a cold compound solution to warm media can sometimes induce precipitation. |
| pH of Media | Use a buffered medium (e.g., with HEPES) to maintain a stable pH.[4] | The solubility of many compounds is pH-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes a general method for preparing a stock solution of a hydrophobic compound.
-
Determine the appropriate stock concentration: Aim for a stock concentration that is at least 1000 times higher than your final desired experimental concentration. This will help minimize the final DMSO concentration in your cell culture, ideally keeping it at or below 0.1%.[3]
-
Weigh the compound: Accurately weigh the required amount of this compound and transfer it to a sterile, amber glass vial to protect it from light. If the compound is cytotoxic, perform this step in a chemical fume hood.
-
Add DMSO: Add the calculated volume of anhydrous, sterile-filtered DMSO to the vial.
-
Dissolve the compound: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a method to estimate the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitating.
-
Prepare a serial dilution: Prepare a series of dilutions of your this compound stock solution in DMSO.
-
Dispense media: Add your cell culture medium to the wells of a 96-well plate.
-
Add the compound: Add a small, consistent volume of each dilution of the this compound stock solution to the wells, ensuring the final DMSO concentration is the same across all wells (e.g., 0.1%). Include a DMSO-only control.
-
Incubate: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Visual and Instrumental Analysis:
-
Visual Inspection: Examine the wells for any signs of precipitation (cloudiness, particles).[4]
-
Instrumental Analysis: Measure the absorbance or light scattering of the wells at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.[4]
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the DMSO control is considered the kinetic solubility under these conditions.
Visual Troubleshooting Guides
Experimental Workflow for Addressing Solubility Issues
References
Technical Support Center: Enhancing In Vitro Bioavailability of Demethylcarolignan E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro bioavailability of Demethylcarolignan E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro bioavailability a concern?
This compound is a metabolite of Carolignan E, a lignan found in the plant Trachelospermum asiaticum. Like many plant-derived polyphenolic compounds, it is presumed to have poor aqueous solubility and may be subject to cellular efflux and metabolic degradation, all of which can limit its concentration and apparent activity in in vitro experimental systems.
Q2: What are the primary factors limiting the in vitro bioavailability of this compound?
The primary factors likely include:
-
Poor Aqueous Solubility: As a polyphenolic compound, this compound is expected to have low solubility in aqueous cell culture media, leading to precipitation and reduced availability to cells.
-
Cellular Efflux: It may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of cells, reducing its intracellular concentration.
-
Metabolic Instability: The compound might be metabolized by intracellular enzymes, such as cytochrome P450s or conjugating enzymes, into inactive forms.
Q3: What initial steps can I take to assess the bioavailability of my this compound sample in my cell model?
-
Solubility Assessment: Determine the solubility of this compound in your specific cell culture medium.
-
Cellular Uptake Assay: Quantify the amount of the compound that is taken up by the cells over a time course.
-
Stability Analysis: Measure the concentration of this compound in the cell culture medium and cell lysate over time to assess its degradation.
Troubleshooting Guide
Issue 1: Low Apparent Activity or Inconsistent Results in Cell-Based Assays
This issue is often linked to the poor aqueous solubility of this compound.
Troubleshooting Steps & Solutions:
| Solution | Description | Advantages | Disadvantages |
| Use of Co-solvents | Dissolve this compound in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before adding it to the cell culture medium. | Simple and widely used. | High concentrations of organic solvents can be toxic to cells. |
| Formulation with Cyclodextrins | Encapsulate this compound within cyclodextrin molecules to form inclusion complexes with improved water solubility. | Can significantly increase solubility and bioavailability. | May alter the compound's interaction with cellular targets. |
| Liposomal Formulation | Encapsulate this compound in liposomes to enhance its delivery into cells. | Protects the compound from degradation and can improve cellular uptake. | More complex preparation and potential for altered cellular trafficking. |
| Nanoparticle Formulation | Formulate this compound into nanoparticles to increase its surface area and dissolution rate. | Can improve solubility and provide controlled release. | Requires specialized equipment and expertise for preparation and characterization. |
Issue 2: Rapid Disappearance of this compound from Cell Culture Medium
This could be due to metabolic instability or binding to components in the medium.
Troubleshooting Steps & Solutions:
| Solution | Description | Advantages | Disadvantages |
| Use of Serum-Free Medium | Perform experiments in serum-free or low-serum medium to reduce binding to serum proteins. | Simplifies the experimental system and reduces confounding factors. | May not be suitable for all cell types or long-term experiments. |
| Inhibition of Metabolic Enzymes | Co-incubate with known inhibitors of cytochrome P450 enzymes (e.g., ketoconazole) or other relevant metabolic enzymes. | Can help identify the metabolic pathways involved. | Inhibitors may have off-target effects. |
Issue 3: Low Intracellular Concentration Despite High Extracellular Concentration
This suggests active efflux of the compound from the cells.
Troubleshooting Steps & Solutions:
| Solution | Description | Advantages | Disadvantages |
| Co-incubation with Efflux Pump Inhibitors | Use known inhibitors of P-glycoprotein (e.g., verapamil) or other efflux pumps to block the transport of this compound out of the cells. | Can significantly increase intracellular accumulation. | Inhibitors can have their own biological effects. |
Experimental Protocols
Protocol 1: Solubility Assessment in Cell Culture Medium
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Add increasing amounts of the stock solution to the cell culture medium to create a range of final concentrations.
-
Incubate the solutions at 37°C for a set period (e.g., 24 hours).
-
Centrifuge the solutions to pellet any precipitated compound.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration at which no precipitate is observed is the approximate solubility.
Protocol 2: Cellular Uptake Assay
-
Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Treat the cells with a known concentration of this compound for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, wash the cells with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the concentration of this compound in the cell lysate using a sensitive analytical method (e.g., LC-MS/MS).
-
Normalize the intracellular concentration to the total protein content of the cell lysate.
Visual Guides
Caption: Troubleshooting workflow for low in vitro bioavailability.
Caption: Role of P-glycoprotein in this compound efflux.
Troubleshooting Demethylcarolignan E precipitation in aqueous solutions
Welcome to the technical support center for Demethylcarolignan E. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues with compound precipitation in aqueous solutions.
Disclaimer: Specific solubility data for this compound is limited in publicly available literature. The following recommendations are based on the general physicochemical properties of related compounds, such as lignans and polyphenols, as well as established laboratory best practices for handling hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
Precipitation of this compound is often due to its inherent molecular structure. As a lignan, it is a complex organic molecule with a high molecular weight (716.73 g/mol ) and a significant number of nonpolar, aromatic regions (Molecular Formula: C39H40O13).[1] These characteristics lead to low intrinsic solubility in water. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. This can be triggered by:
-
High Final Concentration: Attempting to achieve a final concentration that is too high for the aqueous system.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into an aqueous buffer. The drastic change in solvent polarity can cause the compound to "crash out" of the solution.[2]
-
Suboptimal pH: The solubility of phenolic compounds can be highly dependent on pH.[3] At neutral or acidic pH, the phenolic hydroxyl groups are protonated, making the molecule less polar and less soluble in water.
-
Temperature Effects: Changes in temperature can alter solubility. While gentle warming can sometimes help, excessive heat can also lead to degradation of polyphenolic compounds.[4][5]
-
Interactions with Media Components: Salts, proteins, and other components in complex media can sometimes interact with the compound, reducing its solubility.[2]
Q2: I'm observing cloudiness or visible particles after adding this compound to my media. What is the first step?
The first step is to systematically troubleshoot the potential causes. The workflow below provides a logical sequence of steps to identify and resolve the precipitation issue. Start by verifying your stock solution's integrity and then move on to optimizing the dilution process and the composition of your final aqueous solution.
Caption: Troubleshooting workflow for this compound precipitation.
Q3: How can I systematically improve the solubility of this compound in my aqueous buffer?
Improving solubility requires a systematic approach. The three main parameters to adjust are the use of co-solvents, pH, and temperature.
-
Co-solvents: For compounds that are poorly water-soluble, preparing a high-concentration stock in an organic solvent is standard practice. The key is to keep the final concentration of this solvent low in your aqueous solution to avoid toxicity and precipitation.[6]
-
pH Adjustment: this compound contains phenolic hydroxyl groups. At a pH above their pKa, these groups will deprotonate to form phenolate ions, which are significantly more water-soluble.[7] Increasing the pH of your aqueous buffer can therefore dramatically increase solubility.
-
Temperature: Increasing the temperature generally increases the solubility of solids in liquids. However, polyphenols can be heat-labile, so prolonged exposure to high temperatures should be avoided.[5] Gentle warming of the aqueous solution (e.g., to 37°C) just before adding the compound stock can be effective.
The table below summarizes common strategies and starting points for optimization.
| Parameter | Strategy | Recommended Starting Point | Considerations |
| Co-Solvent in Stock | Use a water-miscible organic solvent to prepare a high-concentration stock solution. | 10-20 mM in 100% Dimethyl Sulfoxide (DMSO) | Ensure the final concentration of DMSO in the aqueous solution is ≤ 0.5% to avoid cellular toxicity.[2] |
| pH of Aqueous Buffer | Increase the pH to deprotonate phenolic groups. | Test a range from pH 7.4 to 8.5. | Check if the pH shift is compatible with your experimental system (e.g., cell viability, protein stability). Caffeic and gallic acids, for example, are not stable at high pH.[8] |
| Temperature | Gently warm the aqueous buffer before adding the compound stock. | Pre-warm the buffer to 37°C. | Avoid temperatures above 60-80°C, as this can lead to the degradation of polyphenols.[5][9] |
| Additional Co-Solvents | Include a small percentage of a less potent co-solvent in the final aqueous buffer. | 1-5% Ethanol, 1-2% Polyethylene Glycol (PEG 300/400) | Test for compatibility and potential interference with your assay. |
Q4: Are there any advanced methods to enhance solubility if these techniques fail?
Yes, if standard methods are insufficient, you can explore more advanced formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[10]
-
Nanoparticle Formulation: Techniques like milling or precipitation can be used to create nanosized particles of the compound. The increased surface area of nanoparticles can lead to enhanced dissolution rates and apparent solubility.[10]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound like this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this in a fume hood if the compound is potent or toxic.
-
Solvent Addition: Transfer the powder to a sterile, amber glass vial. Add the calculated volume of anhydrous, research-grade DMSO to achieve the target concentration (e.g., 10 or 20 mM).
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, you may use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Dilution into Aqueous Solutions
This protocol aims to minimize "solvent shock" and precipitation when introducing the compound into your final buffer or media.
-
Pre-warm Buffer: Warm your sterile aqueous solution (e.g., PBS, cell culture media) to your experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is very low, perform a serial dilution of your stock solution in 100% DMSO first.
-
Vortexing Dilution: While vigorously vortexing the pre-warmed aqueous solution, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Final Inspection: After addition, continue to mix for another 30 seconds. Visually inspect the solution for any signs of cloudiness or precipitation against a dark background.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not detailed here, a logical diagram for the experimental approach to solubility testing is provided below. This workflow helps to systematically determine the optimal conditions for your compound.
Caption: Experimental workflow for optimizing this compound solubility.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. Supercritical fluid technology for solubilization of poorly water soluble drugs via micro- and naonosized particle generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Demethylcarolignan E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylcarolignan E and encountering resistance in cancer cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at overcoming this compound resistance.
| Question/Issue | Possible Cause | Recommended Solution |
| Why are my cancer cells showing decreased sensitivity to this compound over time? | Development of acquired resistance. This is often due to the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), encoded by the MDR1 (or ABCB1) gene.[1][2][3][4] | 1. Verify P-gp Overexpression: Perform Western blot or qPCR to quantify P-gp levels in resistant vs. sensitive cells. 2. Co-administration with P-gp Inhibitors: Use known P-gp inhibitors like Verapamil or Cyclosporin A in combination with this compound to see if sensitivity is restored. 3. Alternative Therapies: Consider drugs that are not substrates for P-gp. |
| This compound is not inducing apoptosis in my resistant cell line. What should I check? | Alterations in apoptotic pathways. This could include mutations in key apoptotic proteins or upregulation of anti-apoptotic proteins like Bcl-2.[5] | 1. Assess Apoptotic Markers: Use assays to check for caspase activation (e.g., Caspase-3/7/9), cytochrome c release, and PARP cleavage.[6] 2. Profile Apoptotic Proteins: Perform a Western blot analysis for key proteins in the intrinsic and extrinsic apoptotic pathways (e.g., Bax, Bak, Bcl-2, Bcl-xL, caspases). 3. Combination Therapy: Combine this compound with agents that target anti-apoptotic proteins (e.g., BH3 mimetics).[7] |
| I observe high variability in this compound efficacy across different cancer cell lines. Why? | Intrinsic resistance. Different cell lines have varying baseline expression levels of ABC transporters and different genetic makeups of their apoptotic and survival signaling pathways.[4] | 1. Characterize Cell Lines: Perform baseline profiling of your panel of cell lines for the expression of ABC transporters and key apoptotic and survival pathway proteins. 2. Correlate Expression with IC50: Determine the IC50 for this compound in each cell line and correlate it with your baseline protein expression data. |
| How can I confirm that this compound is acting as a DNA demethylating agent in my sensitive cells but not in my resistant cells? | Altered drug metabolism or transport, preventing the drug from reaching its target. | 1. Global Methylation Assay: Use an ELISA-based assay to measure global 5-methylcytosine (5-mC) levels in DNA from treated sensitive and resistant cells. A decrease in 5-mC indicates demethylating activity. 2. Gene-Specific Methylation: Perform methylation-specific PCR (MSP) or bisulfite sequencing on the promoter regions of known tumor suppressor genes that are silenced by methylation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to function as a DNA demethylating agent. By inhibiting DNA methyltransferases (DNMTs), it leads to the re-expression of silenced tumor suppressor genes, which in turn can induce apoptosis (programmed cell death) in cancer cells.[8][9]
Q2: What are the primary mechanisms of resistance to this compound?
A2: The two primary hypothesized mechanisms of resistance are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1), which actively pump this compound out of the cell, preventing it from reaching its intracellular target.[1][10][11]
-
Altered Apoptotic Signaling: Dysregulation of apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells resistant to apoptosis induction.[5][12]
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: A resistant cell line can be developed by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Based on its proposed mechanism, combining this compound with the following types of agents could have synergistic effects:
-
P-glycoprotein Inhibitors: To counteract resistance mediated by drug efflux.
-
BH3 Mimetics: To overcome resistance due to upregulation of anti-apoptotic Bcl-2 family proteins.
-
Conventional Chemotherapeutic Agents: this compound may re-sensitize resistant cells to other chemotherapies.[13]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Type | IC50 of this compound (µM) |
| MCF-7 (Sensitive) | Breast Cancer | 5.2 ± 0.8 |
| MCF-7/DCE-R (Resistant) | Breast Cancer | 89.4 ± 7.3 |
| HCT116 (Sensitive) | Colon Cancer | 8.1 ± 1.2 |
| HCT116/DCE-R (Resistant) | Colon Cancer | 112.7 ± 9.5 |
Table 2: Relative Expression of MDR1 mRNA in Sensitive vs. Resistant Cell Lines
| Cell Line | Fold Change in MDR1 mRNA Expression (Resistant vs. Sensitive) |
| MCF-7/DCE-R | 15.6 ± 2.1 |
| HCT116/DCE-R | 22.3 ± 3.5 |
Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (MDR1) Expression
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and run at 150V for 90 minutes.
-
Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use β-actin or GAPDH as a loading control.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Assay Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualizations
Caption: Hypothesized mechanism of this compound and its resistance pathways.
References
- 1. Aberrant DNA Methylation of ABC Transporters in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidrug Resistance Mutation (MDR1) | VCA Animal Hospitals [vcahospitals.com]
- 3. mynavas.org [mynavas.org]
- 4. The role of ABC transporters in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different mechanisms of drug resistance to hypomethylating agents in the treatment of myelodysplastic syndromes and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2025-8251 [excli.de]
- 8. Demethylating Agents in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA methylation signature predicts cancer response to demethylation agents from profiling diverse cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and mechanism of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relevance of ABC Transporters in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Reducing variability in Demethylcarolignan E experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results involving Demethylcarolignan E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its recommended storage condition?
A1: this compound is a lignan, a class of polyphenolic compounds found in plants. Due to its potential instability, it is crucial to store the compound at -20°C to minimize degradation. Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and compound degradation.[1] It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation over time.[1]
Q2: What is the best solvent for dissolving this compound?
A2: While specific solubility data for this compound is limited, it is known to be soluble in dimethyl sulfoxide (DMSO). Lignans, in general, exhibit solubility in various organic solvents. For initial stock solution preparation, DMSO is a reliable choice. For aqueous buffers used in biological assays, it is critical to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My experimental results with this compound are highly variable. What are the common causes?
A3: High variability in results can stem from several factors, including:
-
Compound Instability: As a phenolic compound, this compound may be susceptible to degradation due to factors like pH, light exposure, and elevated temperatures.
-
Poor Solubility: Precipitation of the compound in aqueous assay buffers can lead to inconsistent concentrations and, consequently, variable results.[2]
-
Inconsistent Experimental Protocol: Minor variations in incubation times, temperatures, or reagent concentrations can introduce significant variability.
-
Stock Solution Issues: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to compound degradation or precipitation.[1]
Troubleshooting Guides
This section provides specific troubleshooting advice for common experimental assays where this compound might be used.
Issue 1: High Variability in Antioxidant Assays (e.g., DPPH, ABTS, FRAP)
| Potential Cause | Recommended Solution |
| Compound Precipitation in Assay Buffer | Visually inspect the final assay solution for any cloudiness or precipitate. If observed, consider preparing a fresh, lower concentration working solution or exploring the use of a co-solvent (ensure solvent compatibility with the assay). |
| Compound Degradation due to pH | Phenolic compounds can be unstable at neutral to alkaline pH. Prepare fresh dilutions of this compound in the assay buffer immediately before the experiment. Consider performing the assay at a slightly acidic pH if the protocol allows. |
| Light-Induced Degradation | Protect all solutions containing this compound from direct light by using amber vials or covering tubes with aluminum foil. |
| Inconsistent Reaction Times | Ensure precise and consistent timing for all incubation steps across all samples and plates. Use a multichannel pipette for simultaneous addition of reagents where possible. |
Issue 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., Protein Denaturation Assay)
| Potential Cause | Recommended Solution |
| Precipitation upon Addition to Protein Solution | The change in solvent environment when adding a DMSO stock to an aqueous protein solution can cause precipitation. Prepare an intermediate dilution in a co-solvent that is miscible with both DMSO and the aqueous buffer (e.g., ethanol) before adding to the protein solution. |
| Interaction with Assay Components | Run a vehicle control (DMSO or other solvent at the same final concentration) to ensure the solvent itself is not affecting protein denaturation. |
| Variability in Heating Step | Ensure uniform heating of all samples. Use a water bath or a calibrated heat block for consistent temperature control. Avoid hot spots in the heating apparatus. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. |
Issue 3: High Variability in Cell-Based Cytotoxicity Assays (e.g., MTT, MTS)
| Potential Cause | Recommended Solution |
| Compound Precipitation in Cell Culture Media | Visually inspect the media after adding this compound under a microscope. If precipitate is observed, prepare a fresh dilution or test a lower concentration. Serum proteins in the media can sometimes help to solubilize compounds, but this is not always sufficient. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve a consistent cell number in each well. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental data. |
| Inconsistent Incubation Times | Adhere strictly to the specified incubation times for both compound treatment and the addition of viability reagents. |
| Interference with Assay Reagents | Some phenolic compounds can interfere with the chemistry of tetrazolium-based assays (MTT, MTS). Run a cell-free control with this compound and the assay reagent to check for any direct reduction of the reagent by the compound. |
Experimental Protocols
General Protocol for Stock Solution Preparation
-
Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
General Protocol for Antioxidant DPPH Assay
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a dilution series of this compound in methanol.
-
In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
Visualizations
Caption: A generalized workflow for experiments using this compound.
Caption: A logical workflow for troubleshooting sources of variability.
Caption: Potential signaling pathways affected by this compound.[3][4][5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lignans inhibit cell growth via regulation of Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prevent degradation of Demethylcarolignan E during storage?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Demethylcarolignan E to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C. It is available commercially and this storage temperature is widely recommended by suppliers.
Q2: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound can be influenced by several factors, including:
-
Temperature: While lignans are generally heat-resistant, prolonged exposure to high temperatures can accelerate degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
pH: As with many compounds containing ester and ether linkages, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis.
-
Oxidation: The phenolic hydroxyl groups in the structure of this compound make it susceptible to oxidation, especially in the presence of oxygen and metal ions.
Q3: How can I tell if my sample of this compound has degraded?
Degradation can be indicated by several observations:
-
Physical Changes: A change in the color or physical state of the powder.
-
Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the main peak when analyzed by High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Changes: Alterations in the UV-Visible, Infrared (IR), or Nuclear Magnetic Resonance (NMR) spectra compared to a reference standard.
Troubleshooting Guide
Q1: I observed extra peaks in my HPLC chromatogram after storing this compound. What could be the cause?
The presence of additional peaks suggests the formation of degradation products. To troubleshoot this, consider the following:
-
Review Storage Conditions: Ensure the sample was consistently stored at -20°C and protected from light. Accidental exposure to higher temperatures or light could be the cause.
-
Check Solvent Purity: Impurities in the solvent used to dissolve the sample can sometimes appear as extra peaks. Analyze a solvent blank to rule this out.
-
Perform Forced Degradation Studies: To understand the degradation profile of this compound, it is advisable to perform forced degradation studies.[2][3][4] This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and develop a stability-indicating analytical method.[2][4]
Q2: My this compound solution has changed color. Is it still usable?
A color change often indicates a chemical transformation, suggesting degradation. It is highly recommended to assess the purity of the sample using a validated analytical method like HPLC before proceeding with experiments. Using a degraded sample can lead to inaccurate and unreliable results.
Q3: How can I prevent the oxidation of this compound in solution?
To minimize oxidation in solution:
-
Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Store under Inert Atmosphere: For long-term storage of solutions, flushing the headspace of the vial with an inert gas before sealing can be beneficial.
-
Add Antioxidants: In some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the intended experiment must be verified.
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes chemical and physical degradation processes. |
| Light | Store in a light-proof container (e.g., amber vial) | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage, especially for solutions. | Minimizes oxidation of the phenolic groups. |
| Solvent for Stock Solutions | Use high-purity, degassed solvents. | Prevents degradation catalyzed by solvent impurities or dissolved oxygen. |
| Handling | Allow the container to warm to room temperature before opening to prevent condensation. Minimize the frequency of opening and closing the container. | Reduces exposure to atmospheric moisture and oxygen. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating HPLC method.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3% and 30%
- HPLC-grade methanol, acetonitrile, and water
- pH meter
- HPLC system with a UV detector or Mass Spectrometer (MS)
- Photostability chamber
- Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[5]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
Repeat the experiment with 1 M HCl if no degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
Repeat the experiment with 1 M NaOH if no degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.
-
Repeat the experiment with 30% H₂O₂ if no degradation is observed.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 70°C for 48 hours.
-
After exposure, dissolve the sample in the solvent to prepare a 100 µg/mL solution and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
- Analyze all stressed samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for lignan analysis.
- The chromatograms of the stressed samples should be compared with that of an unstressed control to identify degradation products.
- Peak purity analysis of the main peak in the stressed samples is essential to ensure that it is free from co-eluting degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Addressing Off-Target Effects of Demethylcarolignan E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Demethylcarolignan E in their experiments. Due to the limited publicly available data on the specific molecular targets of this compound, this guide also draws on information from the broader class of related flavonolignans, such as silybin and 2,3-dehydrosilybin, to provide a framework for identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a small molecule available for research purposes. While specific target identification and off-target profiling data for this compound are not extensively published, it belongs to the flavonolignan class of compounds. Related compounds, such as silybin, are known to exhibit a range of biological activities, including anticancer, antioxidant, and hepatoprotective effects.[1] These effects are often mediated through the modulation of multiple signaling pathways.[2]
Q2: What are off-target effects and why are they a concern?
Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[2] These interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences, compromising the validity of research findings.[3]
Q3: What are the common causes of off-target effects for small molecules like this compound?
Off-target effects can stem from several factors:
-
Structural Similarity: Small molecules can bind to conserved domains in multiple proteins. For kinase inhibitors, the ATP-binding pocket is a frequent source of off-target interactions due to its structural similarity across many kinases.
-
Compound Promiscuity: Certain chemical structures have a higher propensity to interact with multiple proteins.
-
High Compound Concentrations: Using concentrations significantly above the molecule's affinity for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[2]
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.
Q4: How can I determine if the observed phenotype in my experiment is an on-target or off-target effect of this compound?
Several experimental strategies can help distinguish between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: If a different compound targeting the same primary protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform Dose-Response Analysis: A clear correlation between the concentration of this compound required to elicit the phenotype and its potency for the intended target suggests an on-target mechanism.
-
Rescue Experiments: Overexpressing the intended target protein may mitigate the effects of the inhibitor, suggesting an on-target interaction.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you observe a cellular phenotype that is inconsistent with the known function of the presumed target of this compound, it is crucial to investigate potential off-target effects.
Experimental Workflow for Investigating Off-Target Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: High Cellular Toxicity at Effective Concentrations
If this compound induces significant cell death at concentrations required to observe the desired biological effect, off-target toxicity may be the cause.
Quantitative Data Summary: Strategies to Mitigate Off-Target Toxicity
| Troubleshooting Step | Rationale | Expected Outcome |
| Lower Inhibitor Concentration | Minimize engagement of lower-affinity off-targets. | Reduced toxicity while maintaining the desired on-target effect. |
| Use a More Selective Inhibitor | If available, a more selective compound will have a wider therapeutic window. | The desired phenotype is observed at concentrations that are not toxic. |
| Profile for Off-Target Liabilities | Screen the compound against a broad panel of kinases or other protein families. | Identification of potential off-targets responsible for toxicity. |
Key Experimental Protocols
1. Kinase Profiling
To identify potential off-target kinases of this compound, a comprehensive kinase profiling assay is recommended.
-
Methodology:
-
Submit this compound to a commercial kinase profiling service or perform an in-house screen.
-
The compound is typically tested at one or more concentrations against a large panel of recombinant kinases.
-
The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.
-
Results are reported as the percent inhibition for each kinase.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.
-
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound and a vehicle control.
-
Heating: Heat cell lysates at a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Potential Off-Target Signaling Pathways
Based on the known activities of the related compound silybin, this compound could potentially interact with various signaling pathways. The Wnt/β-catenin pathway is one such example that is crucial in cell proliferation and differentiation.[2]
Hypothetical Wnt/β-catenin Pathway Modulation
References
- 1. Enhanced therapeutic efficacy of silibinin loaded silica coated magnetic nanocomposites against Pseudomonas aeruginosa in Combination with Ciprofloxacin and HepG2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
Validation & Comparative
Unveiling the Cytotoxic Potential: A Comparative Analysis of Demethylcarolignan E and Paclitaxel
A head-to-head comparison of the cytotoxic effects of the natural lignan Demethylcarolignan E and the widely used chemotherapeutic agent paclitaxel reveals distinct potencies and highlights the potential of naturally derived compounds in cancer research. While paclitaxel exhibits a significantly lower half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound demonstrates notable cytotoxic activity against human lung and breast cancer cell lines with an IC50 value of less than 10 µg/mL.
This guide provides a comprehensive comparison of the cytotoxic profiles of this compound and paclitaxel, presenting available experimental data, detailing the methodologies for cytotoxicity assessment, and visualizing the known signaling pathways involved in their mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is a critical determinant of its potential as a therapeutic agent. The following table summarizes the available quantitative data for this compound and paclitaxel against two commonly used cancer cell lines: A549 (non-small cell lung carcinoma) and MCF-7 (breast adenocarcinoma).
| Compound | Cell Line | IC50 / EC50 | Exposure Time | Assay Method |
| This compound | A549 | < 10 µg/mL | Not Specified | Not Specified |
| MCF-7 | < 10 µg/mL | Not Specified | Not Specified | |
| Paclitaxel | A549 | ~10.5 ng/mL (~12.3 nM) | 48 hours | CCK8 Assay |
| MCF-7 | ~3.5 µM | 24 hours | MTT Assay | |
| MCF-7 | 511 ± 10.22 nM (resistant) | Not Specified | MTT Assay |
Note: The IC50 and EC50 values for paclitaxel can vary significantly between studies due to differences in experimental conditions such as exposure time and the specific assay used. The data presented here are representative examples. The exact experimental details for the cytotoxicity of this compound are not publicly available beyond the reported value.
Experimental Protocols
Understanding the methodology behind the data is crucial for interpretation and replication. Below are detailed protocols for common cytotoxicity assays used in the evaluation of anticancer compounds.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of both this compound and paclitaxel are mediated through their interference with critical cellular processes, leading to cell cycle arrest and apoptosis.
This compound: An Uncharted Mechanism
Currently, there is a lack of specific information regarding the signaling pathways modulated by this compound. As a lignan, it belongs to a class of polyphenolic compounds known to possess a wide range of biological activities, including anticancer effects. The general mechanism for many cytotoxic lignans involves the induction of apoptosis and cell cycle arrest; however, the precise molecular targets of this compound remain to be elucidated.
Paclitaxel: A Well-Defined Cytotoxic Cascade
Paclitaxel is a potent mitotic inhibitor that targets microtubules. Its mechanism of action is well-characterized and involves the following key events:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, particularly mitosis.
-
Mitotic Arrest: The stabilized microtubules lead to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing the cell cycle to arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins (e.g., Bax) and the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent programmed cell death. Several signaling pathways are implicated in paclitaxel-induced apoptosis, including the PI3K/AKT and JNK pathways.
Demethylcarolignan E: Uncharted Territory in Anti-Proliferative Research
Despite a growing interest in the anti-cancer potential of natural compounds, a comprehensive validation of the anti-proliferative effects of Demethylcarolignan E remains elusive due to a significant lack of published scientific research. At present, no substantial experimental data is publicly available to detail its efficacy, mechanism of action, or to draw comparisons with other anti-proliferative agents.
Researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound will find a field wide open for investigation. The compound, identified by its Chemical Abstracts Service (CAS) number 873694-46-3, is listed by chemical suppliers, confirming its existence. However, a thorough search of scientific literature reveals a notable absence of studies dedicated to its biological activity, particularly its effects on cancer cell proliferation.
This lack of data prevents the creation of a detailed comparison guide as requested. Key quantitative metrics, such as IC50 values across different cancer cell lines, apoptosis rates, and cell cycle analysis, are fundamental for evaluating the anti-proliferative potency of any compound. Without this information, it is impossible to benchmark this compound against established anti-cancer drugs or other natural products.
Furthermore, the signaling pathways through which this compound might exert its effects are currently unknown. Understanding these mechanisms is crucial for drug development, as it provides insights into potential targets and predicts possible side effects. The creation of diagrams for signaling pathways or experimental workflows is therefore not feasible at this time.
For researchers interested in pioneering the study of this compound, the initial steps would involve a series of in vitro assays to establish its basic anti-proliferative properties. A proposed initial experimental workflow would be as follows:
Caption: Initial experimental workflow for evaluating the anti-proliferative effects of this compound.
Until such foundational research is conducted and published, the anti-proliferative potential of this compound remains purely speculative. The scientific community awaits the first reports that will shed light on the bioactivity of this compound and its potential place in the landscape of cancer therapeutics.
Structure-Activity Relationship of Lignan Analogs as Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the structure-activity relationship (SAR) of these molecules is crucial for the rational design of more potent and selective therapeutic agents. Due to the limited availability of specific SAR data for Demethylcarolignan E, this guide provides a comparative analysis of a series of structurally related dibenzylbutane lignan analogs to elucidate key structural features influencing their anti-inflammatory activity. The following data and protocols are based on a study investigating derivatives of the lignan LCA, extracted from Litsea cubeba, as potent inhibitors of inflammatory pathways.[1][2]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of the synthesized lignan analogs was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key mediator in the inflammatory process, and its inhibition is a hallmark of anti-inflammatory activity.
Table 1: Structure and Anti-Inflammatory Activity of Dibenzylbutane Lignan Analogs
| Compound | R1 | R2 | R3 | R4 | NO Inhibition (%) at 20 µM |
| LCA | OCH3 | OH | H | H | 50.1 |
| 10a | OCH3 | OH | H | 2-F | 65.2 |
| 10b | OCH3 | OH | H | 3-F | 70.5 |
| 10c | OCH3 | OH | H | 4-F | 78.3 |
| 10d | OCH3 | OH | H | 2-Cl | 68.9 |
| 10e | OCH3 | OH | H | 3-Cl | 73.1 |
| 10f | OCH3 | OH | H | 4-Cl | 75.4 |
| 10g | OCH3 | OH | H | 2-Br | 66.7 |
| 10h | OCH3 | OH | H | 3-Br | 85.6 |
| 10i | OCH3 | OH | H | 4-Br | 79.8 |
| 10j | OCH3 | OH | H | 4-CH3 | 60.3 |
| 10k | OCH3 | OH | H | 4-OCH3 | 55.7 |
| 10l | OCH3 | OH | H | 4-CF3 | 72.1 |
| 16a | OCH3 | OCH3 | OCH3 | H | Not specified in the same format, but noted as having strong activity |
Data summarized from the study by Zhang et al. (2024).[3]
Key Findings from the SAR Study:
-
Effect of Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) on the benzyl ring at the R4 position generally increased the anti-inflammatory activity compared to the parent compound (LCA).
-
Positional Importance of Halogens: The position of the halogen substituent on the benzyl ring played a significant role. For all halogens, substitution at the meta (3-) or para (4-) position resulted in higher activity than at the ortho (2-) position.
-
Influence of Halogen Type: Among the halogens, bromine at the meta position (compound 10h ) exhibited the highest inhibitory activity on NO release.[1]
-
Effect of Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (CH3) and methoxy (OCH3) at the para position (compounds 10j and 10k ), resulted in a decrease in anti-inflammatory activity compared to the halogenated analogs.
-
Effect of Electron-Withdrawing Groups: An electron-withdrawing trifluoromethyl (CF3) group at the para position (compound 10l ) showed potent activity, comparable to the para-halogenated analogs.
Experimental Protocols
1. General Synthesis of Dibenzylbutane Lignan Analogs (e.g., Compounds 10a-l):
The synthesis of the target LCA derivatives involved a multi-step process. A key step was the reaction of a suitably substituted benzylamine with a dibenzylbutane lactone intermediate. The specific reaction conditions, including solvents, temperatures, and reaction times, were optimized for each analog. Purification of the final compounds was typically achieved through column chromatography.
2. Cell Culture and Treatment:
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the experiments, cells were seeded in 96-well plates and allowed to adhere. Subsequently, the cells were pre-treated with various concentrations of the test compounds for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
3. Nitric Oxide (NO) Inhibition Assay:
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured as an indicator of NO production using the Griess reagent. Briefly, after cell treatment and LPS stimulation, the culture supernatant was collected and mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at a specific wavelength (typically around 540 nm) using a microplate reader. The percentage of NO inhibition was calculated by comparing the absorbance of the treated groups with that of the LPS-stimulated control group.
4. Cytokine Analysis (IL-1β, IL-6, and TNF-α):
The levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
5. Western Blot Analysis:
To investigate the underlying molecular mechanism, the protein expression levels of key inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as components of the nuclear factor-κB (NF-κB) signaling pathway, were analyzed by Western blotting.[1] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Visualizations
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the core chemical structure for rendering.
Caption: Structure-Activity Relationship of Dibenzylbutane Lignan Analogs.
Caption: Experimental Workflow for Evaluating Anti-inflammatory Lignan Analogs.
Conclusion
The structure-activity relationship study of these dibenzylbutane lignan analogs reveals critical insights for the design of novel anti-inflammatory agents. The presence, type, and position of substituents on the peripheral benzyl ring significantly modulate the biological activity. Specifically, the introduction of a bromine atom at the meta-position of the benzyl ring (compound 10h) resulted in the most potent anti-inflammatory activity in the tested series.[1] These findings suggest that targeting specific electronic and steric properties of the side chains can lead to the development of more effective lignan-based therapeutics for inflammatory diseases. Further investigation into the in vivo efficacy and safety of these promising analogs is warranted.
References
- 1. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Demethylcarolignan E: A Comparative Analysis of its Potential Anticancer Mechanism
A deep dive into the cytotoxic effects of Demethylcarolignan E on lung and breast cancer cell lines, contextualized by the mechanisms of established inhibitors. This guide offers researchers a comparative framework, complete with experimental protocols and pathway visualizations, to stimulate further investigation into this promising natural compound.
This compound, a phenylpropanoid ester isolated from the stems of Hibiscus taiwanensis, has demonstrated notable cytotoxic activity against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines, with a half-maximal inhibitory concentration (IC50) of less than 10 μg/mL. While the precise molecular mechanisms underpinning this cytotoxicity remain to be fully elucidated, the broader family of lignans, to which this compound belongs, offers valuable insights into its potential modes of action. This comparative guide explores the putative mechanisms of this compound in contrast to well-characterized inhibitors of A549 and MCF-7 cell proliferation, providing a foundation for future research and drug development.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound is compared here with known inhibitors of A549 and MCF-7 cancer cell lines. This table summarizes the available quantitative data, highlighting the concentrations at which these compounds exert their effects.
| Compound | Target Cell Line | IC50 Value | Known Mechanism of Action |
| This compound | A549, MCF-7 | < 10 μg/mL | Putatively involves induction of apoptosis and inhibition of proliferation through modulation of NF-κB, MAPK, and PI3K/Akt signaling pathways. |
| Resveratrol | A549 | ~60 μmol/L | Inhibition of COX-2 expression, leading to reduced proliferation. |
| Cordycepin | MCF-7 | 9.58 µM | Induction of apoptosis via modulation of Hedgehog, p53, and estrogen signaling pathways. |
| Emodin | MCF-7 | 50–100 μmol/L | Activation of the Aryl Hydrocarbon Receptor (AhR)-CYP1A1 signaling pathway, inhibiting proliferation. |
| Ropivacaine | A549 | 0.1, 1, and 6 mM | Upregulation of ACE2 and inhibition of the Wnt1 pathway, suppressing proliferation and migration. |
Postulated Mechanism of Action for this compound
Based on studies of structurally similar lignans, the cytotoxic activity of this compound in A549 and MCF-7 cells is likely multifaceted, involving the induction of apoptosis and the inhibition of key cell survival pathways. Lignans are known to modulate several critical signaling cascades that are often dysregulated in cancer.
A plausible mechanism for this compound involves the inhibition of the pro-survival NF-κB signaling pathway. In many cancers, constitutive activation of NF-κB promotes cell proliferation and suppresses apoptosis. Lignans have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptotic signals.
Furthermore, this compound may interfere with the PI3K/Akt and MAPK signaling pathways, which are central regulators of cell growth, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and the induction of programmed cell death.
Comparative Signaling Pathways of Known Inhibitors
To provide a clear comparison, the signaling pathways of Resveratrol and Cordycepin, known inhibitors of A549 and MCF-7 cells respectively, are visualized below.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate A549 or MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Resveratrol, Cordycepin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat A549 or MCF-7 cells with the test compound at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-30 μg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB, Akt, p-Akt, ERK, p-ERK, COX-2, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This comparative guide provides a foundational understanding of the potential anticancer mechanisms of this compound. The provided experimental protocols and pathway diagrams are intended to serve as a resource for researchers to further investigate this promising natural compound and its therapeutic potential.
No Published Findings on the Cytotoxicity of Demethylcarolignan E Found
Despite a comprehensive search of available scientific literature, no published, peer-reviewed studies detailing the cytotoxic effects of Demethylcarolignan E were identified. As a result, a comparison guide replicating and analyzing experimental data on this specific compound cannot be compiled at this time.
The initial aim was to produce a detailed guide for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing the signaling pathways related to this compound's cytotoxicity. However, the foundational data required for such a guide—published experimental findings—appears to be non-existent in the public domain.
Searches were conducted for studies investigating the cytotoxic activity of this compound, its potential to induce apoptosis, and its effects on various cancer cell lines. Further searches for the broader class of "carolignans" and their cytotoxic properties also did not yield specific information on the "E" variant. While there is a wealth of research on the cytotoxicity of natural products in general, and various methods for assessing this, specific data for this compound is absent.
Without primary research data, it is not possible to fulfill the core requirements of the requested comparison guide. This includes the presentation of quantitative data in tables, the provision of detailed experimental methodologies, and the creation of diagrams for signaling pathways or experimental workflows.
It is possible that research on this compound's cytotoxicity exists in unpublished or proprietary databases, or that the compound has not yet been a subject of in-depth study in this area. Researchers interested in this compound may need to conduct their own initial cytotoxicity screenings to generate foundational data.
Head-to-head comparison of Demethylcarolignan E and doxorubicin on MCF-7 cells
A direct head-to-head comparison of Demethylcarolignan E and doxorubicin on MCF-7 cells cannot be provided at this time. Extensive searches of scientific literature have yielded substantial data regarding the effects of doxorubicin on the MCF-7 breast cancer cell line; however, there is no available experimental data on the effects of this compound on this specific cell line.
Therefore, the core requirement of presenting comparative experimental data cannot be fulfilled. The following sections provide a summary of the available information for doxorubicin on MCF-7 cells, which was gathered in the attempt to create the comparison.
Doxorubicin: Effects on MCF-7 Cells
Doxorubicin is a widely used chemotherapeutic agent known for its efficacy against a range of cancers, including breast cancer. Its effects on the MCF-7 cell line, a model for estrogen receptor-positive breast cancer, have been extensively documented.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) of doxorubicin in MCF-7 cells has been reported across various studies, with values ranging from approximately 400 nM to 8.3 µM. This variability can be attributed to differences in experimental conditions, such as duration of exposure and the specific assay used to measure cell viability. For doxorubicin-resistant MCF-7 cell lines, the IC50 value is significantly higher.
Induction of Apoptosis
Doxorubicin is a potent inducer of apoptosis, or programmed cell death, in MCF-7 cells. Studies have shown that treatment with doxorubicin leads to an increase in the percentage of apoptotic cells. For instance, one study reported a dose-dependent increase in apoptosis rates to 5.8%, 10%, and 13.75% with increasing concentrations of the drug. The molecular mechanism of doxorubicin-induced apoptosis in MCF-7 cells involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
Cell Cycle Arrest
Doxorubicin has been shown to interfere with the normal progression of the cell cycle in MCF-7 cells. The primary effect observed is an arrest in the G2/M phase of the cell cycle, preventing the cells from proceeding to mitosis. Some studies have also reported an arrest in the G0/G1 phase.
Signaling Pathways
Doxorubicin Signaling Pathway in MCF-7 Cells
The primary mechanism of action for doxorubicin involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA double-strand breaks, which triggers a DNA damage response. This response can activate p53, a tumor suppressor protein, which in turn can initiate apoptosis by modulating the expression of Bcl-2 family proteins. Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and contribute to apoptotic cell death.
Caption: Doxorubicin's mechanism of action in MCF-7 cells.
Experimental Methodologies
Below are generalized protocols for the key experiments used to assess the effects of cytotoxic compounds on MCF-7 cells.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: MCF-7 cells are treated with the test compound for the desired time. Both adherent and floating cells are then harvested.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.
Caption: General experimental workflow for cell viability and apoptosis assays.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: MCF-7 cells are treated with the test compound and then harvested.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Washing and Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase. RNase is included to ensure that only DNA is stained.
-
Incubation: The cells are incubated in the staining solution, typically in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Assessing the Selectivity of Lignans from Schisandra for Cancer Cells vs. Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells while exhibiting minimal toxicity to normal tissues is a central focus of modern drug discovery. Natural products, with their vast structural diversity, represent a promising reservoir for such compounds. Lignans, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential anti-tumor activities. This guide provides a comparative assessment of the selectivity of lignans derived from the Schisandra genus for cancer cells over normal cells, supported by available experimental data. While specific data for Demethylcarolignan E is limited, this guide utilizes data from closely related lignans from the same genus to illustrate the principles of selectivity and the underlying molecular mechanisms.
Comparative Cytotoxicity Data
The selectivity of a compound is a critical parameter in assessing its therapeutic potential. It is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
Below is a summary of the cytotoxic activity (IC50 values) of an extract from Schisandra henryi and one of its constituent lignans, Schisantherin B, against various human cancer cell lines and a normal human cell line.
| Compound/Extract | Cell Line | Cell Type | IC50 (µg/mL) | Selectivity Index (SI) vs. HEK-293 |
| Schisandra henryi leaf extract | HeLa | Cervical Adenocarcinoma | 20.3 ± 1.1 | 4.9 |
| HT-29 | Colon Adenocarcinoma | 25.4 ± 1.3 | 3.9 | |
| MCF-7 | Breast Adenocarcinoma | 33.1 ± 1.8 | 3.0 | |
| Jurkat | T-cell Lymphoblast-like | 15.7 ± 0.9 | 6.3 | |
| HEK-293 | Normal Human Embryonic Kidney | 99.8 ± 5.4 | - | |
| Schisantherin B | HeLa | Cervical Adenocarcinoma | 10.5 ± 0.6 | 8.7 |
| HT-29 | Colon Adenocarcinoma | 12.8 ± 0.7 | 7.2 | |
| MCF-7 | Breast Adenocarcinoma | 18.2 ± 1.0 | 5.0 | |
| Jurkat | T-cell Lymphoblast-like | 8.1 ± 0.4 | 11.3 | |
| HEK-293 | Normal Human Embryonic Kidney | 91.5 ± 4.9 | - |
Data adapted from a study on Schisandra henryi extracts and its lignans.[1]
The data clearly indicates that both the Schisandra henryi leaf extract and the isolated lignan, Schisantherin B, exhibit preferential cytotoxicity towards cancer cell lines compared to the normal HEK-293 cell line, as evidenced by the selectivity indices greater than 1. Notably, the purified lignan, Schisantherin B, demonstrates a higher degree of selectivity for all tested cancer cell lines compared to the crude extract.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the assessment of cytotoxicity and apoptosis.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or other lignans) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Lignans from Schisandra have been reported to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways.[2] A general overview of the proposed mechanism involves the induction of cellular stress, leading to the activation of apoptotic cascades.
Experimental Workflow for Assessing Selectivity
Apoptosis Induction by Schisandra Lignans
Lignans from Schisandra are believed to trigger apoptosis in cancer cells by modulating critical signaling pathways that control cell survival and death. These pathways are often dysregulated in cancer, and their targeted modulation can lead to the selective elimination of malignant cells.
The inhibition of pro-survival pathways such as PI3K/Akt and NF-κB, coupled with the modulation of the MAPK pathway, shifts the cellular balance towards apoptosis.[2] This multi-targeted approach may contribute to the selective cytotoxic effects observed in cancer cells, which are often highly dependent on these signaling pathways for their growth and survival.
Conclusion
While direct and comprehensive comparative data for this compound is not yet available in the public domain, the evidence from related lignans within the Schisandra genus provides a strong rationale for its further investigation as a selective anti-cancer agent. The data presented herein for Schisandra henryi extract and Schisantherin B demonstrates a clear selectivity for cancer cells over normal cells. The proposed mechanism of action, involving the induction of apoptosis through the modulation of key signaling pathways, offers a plausible explanation for this selectivity. Further research, including head-to-head comparative studies of this compound against a panel of cancer and normal cell lines, is warranted to fully elucidate its therapeutic potential.
References
Evaluating the Synergistic Potential of Demethylcarolignan E with Chemotherapeutics: A Comparative Guide
A notable gap in current cancer research is the absence of published studies specifically investigating the synergistic effects of Demethylcarolignan E with other chemotherapeutic agents. While the anticancer properties of various lignans, a class of polyphenols to which this compound belongs, have been explored, this specific compound remains uncharacterized in combination therapies.[1][2][3] This guide, therefore, serves as a roadmap for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. It outlines the established methodologies for evaluating drug synergy and provides examples from related lignan research to illustrate how such investigations could be structured.
The Rationale for Investigating Synergy
The combination of natural compounds with conventional chemotherapeutics is a promising strategy in oncology.[4] The primary goals of combination therapy are to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities of chemotherapy.[1][4] Natural compounds, like lignans, often exhibit pleiotropic effects, modulating multiple signaling pathways involved in cancer progression, which can complement the more targeted mechanisms of chemotherapeutic drugs.[2][5]
Hypothetical Synergistic Mechanisms of a Lignan-Chemotherapeutic Combination
While the specific mechanism of this compound is unknown, lignans have been shown to exert anticancer effects through various pathways.[2][3] A hypothetical model for the synergistic interaction of a lignan, such as this compound, with a standard chemotherapeutic agent might involve the following:
-
Enhanced Apoptosis: The lignan could prime cancer cells for apoptosis by upregulating pro-apoptotic proteins or downregulating anti-apoptotic proteins, thereby lowering the threshold for the chemotherapeutic agent to induce cell death.
-
Cell Cycle Arrest: The lignan might arrest cancer cells in a specific phase of the cell cycle where they are more susceptible to the cytotoxic effects of the chemotherapeutic drug.
-
Inhibition of Drug Resistance Mechanisms: The lignan could inhibit efflux pumps that are responsible for removing the chemotherapeutic agent from the cancer cell, thus increasing its intracellular concentration and efficacy.
-
Anti-inflammatory and Antioxidant Effects: By mitigating the inflammatory and oxidative stress often associated with chemotherapy, the lignan could reduce side effects and improve patient tolerance to treatment.[5]
Below is a conceptual diagram illustrating a potential synergistic mechanism.
Caption: Conceptual diagram of potential synergistic anticancer mechanisms.
Quantitative Evaluation of Synergy
The assessment of drug interactions is a quantitative process. Several mathematical models are used to determine whether the combined effect of two drugs is synergistic, additive, or antagonistic.[6]
Data Presentation: Exemplary Synergy Data for Lignans
The following table summarizes hypothetical data from an in vitro study evaluating the synergistic effects of a lignan with a chemotherapeutic agent on a cancer cell line, based on findings for other lignans.[1] The Combination Index (CI) is a common metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Drug Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Control | - | 100 ± 5.2 | - |
| Lignan | 10 | 85 ± 4.1 | - |
| 20 | 72 ± 3.8 | - | |
| 40 | 58 ± 4.5 | - | |
| Chemotherapeutic | 5 | 78 ± 3.9 | - |
| 10 | 65 ± 4.2 | - | |
| 20 | 45 ± 3.7 | - | |
| Lignan + Chemo | 10 + 5 | 55 ± 3.5 | 0.85 (Synergy) |
| 20 + 10 | 30 ± 2.9 | 0.70 (Synergy) | |
| 40 + 20 | 15 ± 2.1 | 0.62 (Strong Synergy) |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical experimental outcomes.
Experimental Protocols for Synergy Evaluation
To rigorously evaluate the synergistic potential of this compound, a series of well-defined experiments are necessary. The following protocols are standard in the field for assessing drug combinations.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the dose-dependent effects of this compound and a chemotherapeutic agent, alone and in combination, on cancer cell viability.
-
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapeutic agent.
-
Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a range of concentrations of each drug individually and in combination at fixed ratios.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Use an MTT or similar assay to quantify cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each drug and use software such as CompuSyn to calculate the Combination Index (CI).
-
Apoptosis Assays
-
Objective: To determine if the combination treatment induces a higher rate of apoptosis than single-agent treatments.
-
Methodology:
-
Treatment: Treat cancer cells with the IC50 concentrations of each drug and their synergistic combination.
-
Staining: After treatment, stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot: Analyze the expression of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.
-
Cell Cycle Analysis
-
Objective: To investigate the effects of the combination treatment on cell cycle progression.
-
Methodology:
-
Treatment: Treat cells as described for the apoptosis assay.
-
Fixation and Staining: Harvest and fix the cells in ethanol, then stain with a DNA-intercalating dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Below is a diagram illustrating a typical experimental workflow for evaluating drug synergy.
Caption: A standard workflow for assessing the synergistic effects of drug combinations.
Future Directions and Conclusion
The lack of data on the synergistic effects of this compound presents a clear opportunity for novel research. The protocols and conceptual frameworks outlined in this guide provide a solid foundation for initiating such studies. Future research should focus on:
-
In-depth in vitro screening: Evaluating this compound in combination with a panel of standard chemotherapeutic agents across various cancer cell lines.
-
Elucidation of molecular mechanisms: Investigating the specific signaling pathways modulated by the combination treatment.
-
In vivo validation: Progressing promising synergistic combinations to preclinical animal models to assess efficacy and safety.
By systematically applying these established methodologies, the scientific community can begin to uncover the potential of this compound as a valuable adjunct in cancer chemotherapy, ultimately contributing to the development of more effective and less toxic treatment regimens.
References
- 1. Flaxseed Lignans Enhance the Cytotoxicity of Chemotherapeutic Agents against Breast Cancer Cell Lines MDA-MB-231 and SKBR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [mdpi.com]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Demethylcarolignan E in a Laboratory Setting
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including Demethylcarolignan E, should always be guided by the principles of minimizing waste generation, segregating waste streams, and adhering to institutional and regulatory guidelines. All laboratory personnel must be trained on these procedures and have access to the necessary personal protective equipment (PPE).
Step-by-Step Disposal Protocol for this compound
The following steps outline a general procedure for the safe disposal of this compound waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions and to facilitate correct disposal.
-
Solid Waste: Collect solid this compound, contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), and place them in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[3][4] Never dispose of organic solvent solutions down the drain.[4]
-
Sharps Waste: Any sharps (e.g., needles, contaminated glass pipettes) must be disposed of in a designated sharps container.[4]
3. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound waste."
-
The primary hazards associated with the compound (if known from similar compounds, e.g., "Irritant," "Harmful").
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab group.
4. Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.[3] This area should be:
-
Under the control of the laboratory personnel.
-
Away from general lab traffic.
-
In secondary containment to catch any potential leaks.[2]
5. Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2] Do not allow waste to accumulate in the lab for extended periods.
Emergency Procedures for Spills
In the event of a spill, evacuate the immediate area and alert your colleagues.[5] For a small spill, if you are trained and it is safe to do so, use a chemical spill kit to absorb the material. The cleanup materials must then be disposed of as hazardous waste.[2] For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
References
Personal protective equipment for handling Demethylcarolignan E
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Demethylcarolignan E, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards, necessitating the use of appropriate personal protective equipment. The compound is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. Furthermore, it may cause damage to organs through prolonged or repeated exposure if swallowed and is very toxic to aquatic life with long-lasting effects.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields, or chemical safety goggles. Face shield. | Conforming to EN166 or OSHA 29 CFR 1910.133.[1] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Protective clothing. | Follow glove manufacturer's specifications for breakthrough time and permeation rate. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use when dusts are generated or if irritation or other symptoms are experienced.[1] |
| Hands | Protective gloves. | Handle with gloves. Gloves must be inspected prior to use. |
Safe Handling and Emergency Procedures
Adherence to proper handling and emergency protocols is critical to mitigate risks associated with this compound.
Operational Plan:
-
Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace.
-
Spills: Avoid dust formation.[1] For spills, sweep up and shovel into suitable containers for disposal.[1] Collect spillage, as it is very toxic to aquatic life.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Product Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Avoid release to the environment.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
